molecular formula C29H22N2O5S2 B2949548 Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate CAS No. 476366-97-9

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate

Cat. No. B2949548
CAS RN: 476366-97-9
M. Wt: 542.62
InChI Key: STEDJGIAYHDJQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various reactions involving palladium-catalyzed coupling, bromination, and other steps .

Scientific Research Applications

Antitumor Activity

Compounds with the benzo[d][1,3]dioxol moiety have been synthesized and evaluated for their antitumor activities. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were tested against HeLa, A549, and MCF-7 cell lines, showing potent growth inhibition properties . These findings suggest that our compound of interest could potentially be developed as an antitumor agent, given its structural similarities.

Cancer Cell Apoptosis Induction

The ability to induce apoptosis in cancer cells is a critical aspect of anticancer drugs. Preliminary mechanisms of inhibitory effects in similar compounds have shown that they can induce apoptosis and cause cell cycle arrests in cancer cell lines . This indicates that our compound may also possess these properties, making it a candidate for further research in cancer treatment.

Cell Cycle Arrest

Compounds related to our molecule of interest have been observed to cause S-phase and G2/M-phase arrests in cancer cell lines . This is significant because disrupting the cell cycle is a strategy to inhibit cancer cell proliferation. Therefore, our compound could be valuable in studying cell cycle regulation and developing new cancer therapies.

Anticancer Mechanism Exploration

The structural features of the benzo[d][1,3]dioxol moiety allow for the exploration of anticancer mechanisms. For example, compounds with this structure have been used to study the effects on microtubule assembly and tubulin polymerization, which are targets for anticancer agents . Our compound could contribute to this field by providing insights into the structure-activity relationships of anticancer molecules.

Synthesis of Novel Organoselenium Compounds

The benzo[d][1,3]dioxole subunit has been incorporated into the synthesis of novel organoselenium compounds . Given the presence of this subunit in our compound, it could be used to synthesize new organoselenium compounds with potential applications in materials science and catalysis.

Drug Design and Optimization

The unique structure of our compound makes it suitable for drug design and optimization studies. By analyzing the structure-activity relationships, researchers can design more potent analogs and optimize their properties for better therapeutic efficacy .

Molecular Diversity Studies

The compound’s complex structure contributes to molecular diversity, which is crucial in drug discovery. It can serve as a template for generating a library of compounds with varied biological activities, aiding in the identification of new drug candidates .

properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O5S2/c1-16-25(13-17-9-10-22-23(12-17)36-15-35-22)38-28(26(16)29(33)34-2)31-27(32)19-14-21(24-8-5-11-37-24)30-20-7-4-3-6-18(19)20/h3-12,14H,13,15H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEDJGIAYHDJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate

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